5-Bromo-4-(6-methylheptyl)pyrimidine

描述

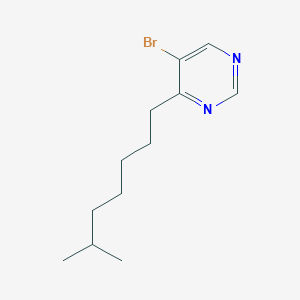

5-Bromo-4-(6-methylheptyl)pyrimidine is a nitrogen-containing heterocyclic organic compound. It has garnered significant attention due to its unique physical, chemical, and biological properties. The compound is characterized by a pyrimidine ring attached to a seven-carbon chain that branches off at the fourth position.

准备方法

The synthesis of 5-Bromo-4-(6-methylheptyl)pyrimidine involves several reaction steps, including bromination, alkylation, and pyrimidine ring formation. The compound is typically synthesized in a laboratory setting using organic solvents such as ethanol, chloroform, and dimethyl sulfoxide. The reaction yields a yellow crystalline product that can be further characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

化学反应分析

5-Bromo-4-(6-methylheptyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Alkylation and Acylation Reactions: The pyrimidine ring can be alkylated or acylated to introduce new functional groups.

Common reagents used in these reactions include halogens, acids, bases, and organometallic compounds. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrimidine derivatives, including 5-bromo-4-(6-methylheptyl)pyrimidine, exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation, particularly against specific cancer lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis, making it a candidate for further development in cancer therapeutics .

Antiviral Properties

Compounds containing pyrimidine rings have been recognized for their antiviral activities. Studies have shown that modifications in the pyrimidine structure can enhance antiviral efficacy against various viruses. This compound may contribute to this field by serving as a scaffold for the design of new antiviral agents .

Organic Synthesis

Synthetic Methodologies

The compound serves as an important intermediate in organic synthesis. Its electrophilic nature allows it to participate in various reactions, such as alkylation and cross-coupling reactions. For instance, recent studies have demonstrated methods for synthesizing complex molecules using this compound as a starting material. These synthetic routes often involve Brønsted acid-catalyzed reactions and palladium-catalyzed cross-coupling techniques, showcasing its versatility in creating diverse chemical entities .

Case Study 1: Anticancer Screening

A study conducted on the anticancer effects of various pyrimidine derivatives included this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that the compound could be further explored for its potential as a chemotherapeutic agent. The structure-activity relationship (SAR) analysis provided insights into how modifications to the pyrimidine core could enhance biological activity .

Case Study 2: Synthesis of Novel Antiviral Agents

In another research project focused on developing antiviral drugs, this compound was utilized to synthesize a series of new derivatives. These derivatives were tested against viral infections, revealing that certain modifications led to improved efficacy. This underscores the importance of this compound in designing next-generation antiviral therapies .

Summary Table of Applications

作用机制

The mechanism of action of 5-Bromo-4-(6-methylheptyl)pyrimidine involves its ability to bind and activate cannabinoid receptors (CB1 and CB2). These receptors are part of the endocannabinoid system, which plays a role in various physiological processes, including pain sensation, mood regulation, and immune response. By binding to these receptors, the compound can modulate their activity and exert its effects.

相似化合物的比较

5-Bromo-4-(6-methylheptyl)pyrimidine is unique due to its specific structure and ability to interact with cannabinoid receptors. Similar compounds include:

- 5-Bromo-4-pentylpyrimidine

- 5-Bromo-4-hexylpyrimidine

- 5-Bromo-4-butylpyrimidine

- 5-Bromo-4-heptylpyrimidine

- 5-Bromo-4-propylpyrimidine

These compounds share a similar pyrimidine ring structure but differ in the length and branching of the attached carbon chain, which can influence their chemical and biological properties.

生物活性

5-Bromo-4-(6-methylheptyl)pyrimidine is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and tyrosine kinases . The inhibition of these pathways leads to cell cycle arrest and apoptosis in various cancer cell lines.

- Antifungal and Antiviral Properties : The compound has also been evaluated for its antifungal and antiviral activities. Studies have shown that derivatives of pyrimidines can inhibit fungal growth by disrupting cellular processes essential for fungal survival . Additionally, some pyrimidine derivatives have demonstrated antiviral activity against specific viral strains by interfering with viral replication mechanisms.

Anticancer Activity

A series of studies have assessed the anticancer efficacy of this compound against different cancer cell lines. The following table summarizes the results:

| Cell Line | Inhibition Percentage | Reference |

|---|---|---|

| MOLT-4 (Leukemia) | 60.21% | |

| NCI-H522 (Lung) | 73.62% | |

| SK-MEL-5 (Melanoma) | 67.48% | |

| T-47D (Breast) | 72.72% |

These results highlight the compound's potential as a therapeutic agent in treating various cancers.

Antifungal Activity

The antifungal activity of related pyrimidine derivatives has been investigated, demonstrating promising results against several fungal pathogens:

| Fungal Strain | Inhibition Rate (%) | EC50 (μg/ml) | Reference |

|---|---|---|---|

| Botrytis cinerea | >85% | - | |

| Phomopsis sp. | 100% | 10.5 |

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives, including this compound. In vitro tests demonstrated that these compounds not only inhibited cancer cell growth but also showed low toxicity to normal cells, indicating a favorable therapeutic index .

Another study focused on the structure-activity relationship (SAR) of pyrimidines, revealing that modifications at specific positions significantly enhance biological activity. The introduction of bulky groups like the 6-methylheptyl chain was found to improve solubility and bioavailability, crucial factors for effective drug design .

属性

IUPAC Name |

5-bromo-4-(6-methylheptyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrN2/c1-10(2)6-4-3-5-7-12-11(13)8-14-9-15-12/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDRIUUSDXZSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCC1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650038 | |

| Record name | 5-Bromo-4-(6-methylheptyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-24-5 | |

| Record name | 5-Bromo-4-(6-methylheptyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-(6-methylheptyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。